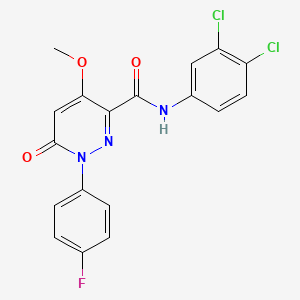
N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known by its chemical structure C20H13Cl2FNO3, is a complex organic compound. Let’s break down its name:
N-(3,4-dichlorophenyl): Indicates the presence of a dichlorophenyl group attached to the nitrogen atom.
1-(4-fluorophenyl): Refers to a fluorophenyl group attached to the carbon chain.
4-methoxy: Indicates the presence of a methoxy group (OCH) at position 4.
6-oxo: Indicates a ketone group (C=O) at position 6.
1,6-dihydropyridazine-3-carboxamide: Describes the core structure of the compound.
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Condensation: Formation of the pyridazine ring involves condensation reactions.
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction could yield a dihydropyridazine derivative.
Scientific Research Applications
Researchers explore this compound’s applications across various fields:
Medicine: Investigated for potential pharmacological properties (e.g., antitumor, anti-inflammatory).
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it with related pyridazine derivatives. Its unique features may lie in its specific substituents and functional groups.
Properties
Molecular Formula |
C18H12Cl2FN3O3 |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H12Cl2FN3O3/c1-27-15-9-16(25)24(12-5-2-10(21)3-6-12)23-17(15)18(26)22-11-4-7-13(19)14(20)8-11/h2-9H,1H3,(H,22,26) |
InChI Key |
LRERGTVKQINCRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3,5-bis[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone](/img/structure/B11277609.png)
![2-(4-methoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11277617.png)

![N-(3-chloro-4-methylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B11277622.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B11277624.png)
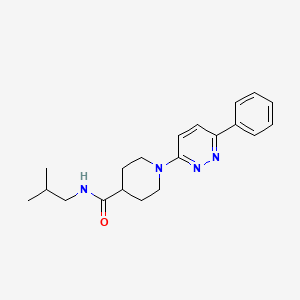
![2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}quinolin-8-ol](/img/structure/B11277633.png)
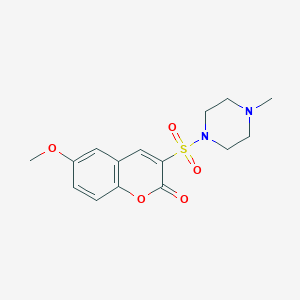
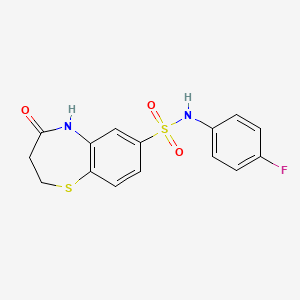
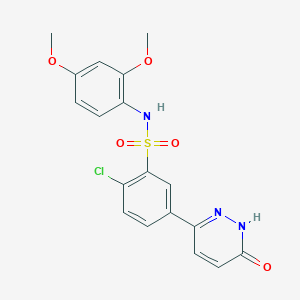
![6-cyclopropyl-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11277648.png)
![14-[(4-fluorophenyl)methyl]-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11277654.png)
![N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11277655.png)
